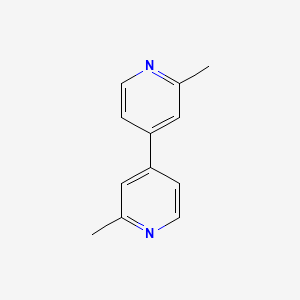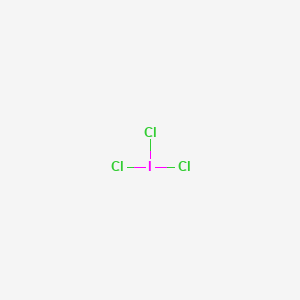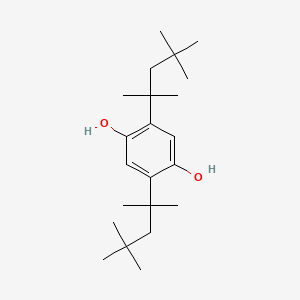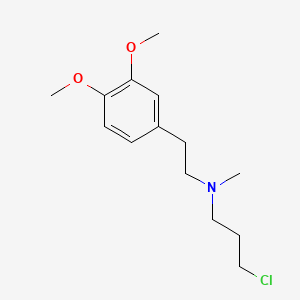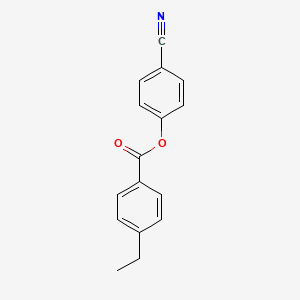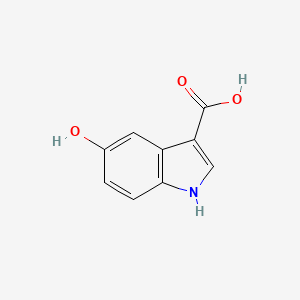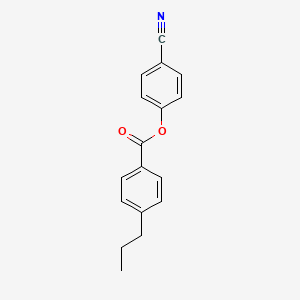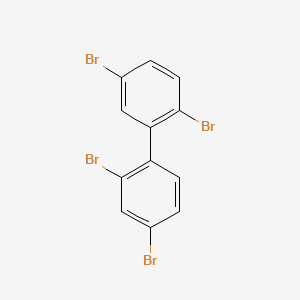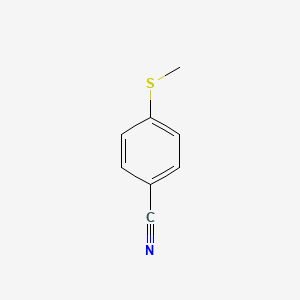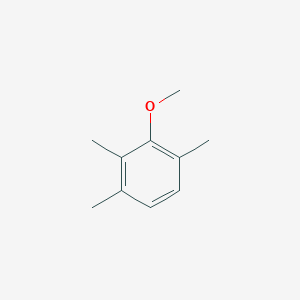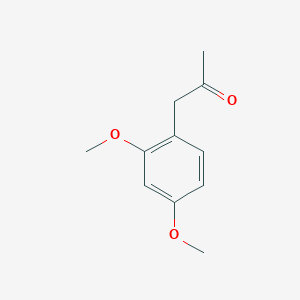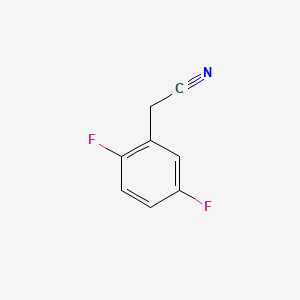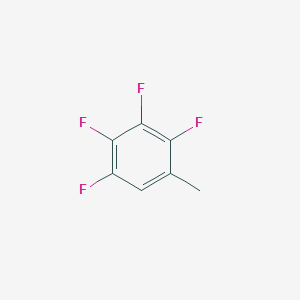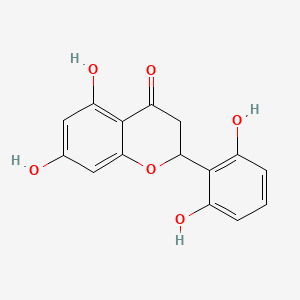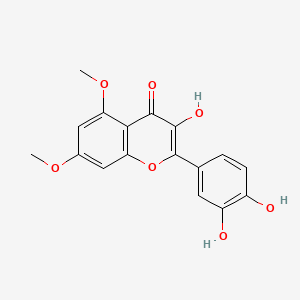
Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Vue d'ensemble
Description
Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is a dimethoxyflavone that is the 3,4’-dimethyl ether derivative of quercetin . It has been isolated from Combretum quadrangulare and exhibits antineoplastic activity .
Molecular Structure Analysis
The molecular formula of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is C17H14O7 . The molecular weight is 330.29 . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) linked through a heterocyclic pyrone ring © .Physical And Chemical Properties Analysis
The melting point of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is 229-230°C and it should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
-
Pharmacognosy
- The flavone is isolated from the stem bark of Soymida febrifuga, a plant used in Ayurveda, Unani, and Sidda systems of medicine .
- The plant is commonly used for inflammation and joint pain, and for easy placental expulsion in cattle in tribal areas .
- The flavone was identified based on UV, IR, and NMR data .
- The plant shows the presence of phenols, flavonoids, saponin, and alkaloids .
-
Medicinal Chemistry
- Flavone derivatives are synthesized and evaluated for their anticancer and antibacterial activities .
- Seventeen new flavone derivatives substituted at the 4’-OH position were designed .
- Compounds 3, 4, 6f, 6e, 6b, 6c, and 6k demonstrated potent antiproliferative activities against a human erythroleukemia cell line (HEL) and a prostate cancer cell line (PC3) .
- The IC50 value of these compounds were close to that of the anticancer drug cisplatin (DDP) and lower than that of apigenin .
-
Mycology
- The flavone showed inhibition against most of the human pathogenic fungi .
- It was active against Microsporum canis and moderately active against Trichophyton mentagrophytes out of three animal pathogenic fungi .
- It showed moderate activity against Fusarium oxysporum var. lycopersici and Fusarium solania var. lycopersici out of four plant pathogenic fungi .
-
Biochemistry
- This flavone has been found to inhibit an enzyme called 3-oxo-5α-steroid 4-dehydrogenase (NADP+), which converts testosterone into a more potent androgen, 5α-dihydrotestosterone .
- This suggests potential applications in the regulation of testosterone levels and could have implications for conditions like prostate cancer .
-
Plant Defense
-
Phytochemistry
-
Phytochemical Defense
- This flavone is found in various clades of land plants, from liverworts to core eudicots .
- It exhibits an array of bioactivities in vitro and in vivo, and may constitute part of the plants’ chemical defense mechanisms .
- It represents promising natural lead molecules for the development of potent antiproliferative, antidiabetic, or anti-inflammatory drugs .
-
Enzyme Inhibition
- This flavone interferes with the action of 3-oxo-5 alpha-steroid 4-dehydrogenase (NADP+), an enzyme which converts testosterone into a more potent androgen, 5 alpha-dihydrotestosterone .
- This suggests potential applications in the regulation of testosterone levels and could have implications for conditions like prostate cancer .
-
Metabolite Studies
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158818 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
CAS RN |
13459-07-9 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Di-O-methylquercetin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



